molecular formula C12H9N5S B13859749 N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

Katalognummer: B13859749
Molekulargewicht: 255.30 g/mol
InChI-Schlüssel: LOZODWJUSWEZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine typically involves the reaction of pyridine, thiophene, and triazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine include:

Uniqueness

This compound is unique due to its combination of pyridine, thiophene, and triazine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H9N5S

Molekulargewicht

255.30 g/mol

IUPAC-Name

N-pyridin-4-yl-4-thiophen-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H9N5S/c1-2-10(18-7-1)11-14-8-15-12(17-11)16-9-3-5-13-6-4-9/h1-8H,(H,13,14,15,16,17)

InChI-Schlüssel

LOZODWJUSWEZOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NC(=NC=N2)NC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.